Benzenemethanamine, 3-iodo-N-propyl-
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Overview
Description
Benzenemethanamine, 3-iodo-N-propyl- is an organic compound that features an iodine atom attached to a propyl chain, which is in turn connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-iodo-N-propyl- typically involves the reaction of 2-bromopropylbenzene with sodium iodide in the presence of a polar aprotic solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The resulting 2-(3-iodopropyl)benzene is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3-iodo-N-propyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-iodo-N-propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium azide (NaN₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzenemethanamine, 3-iodo-N-propyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a precursor for radiolabeled compounds in biological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenemethanamine, 3-iodo-N-propyl- exerts its effects involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Bromopropyl)phenyl]methanamine: Similar structure but with a bromine atom instead of iodine.
[2-(3-Chloropropyl)phenyl]methanamine: Contains a chlorine atom in place of iodine.
[2-(3-Fluoropropyl)phenyl]methanamine: Features a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Benzenemethanamine, 3-iodo-N-propyl- imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can enhance interactions with specific molecular targets, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
[2-(3-iodopropyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOKPXADMZSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCI)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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